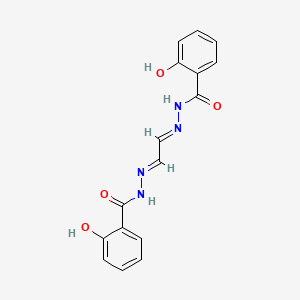

![molecular formula C18H28N4O2 B5559325 1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" often involves multi-step synthetic routes, starting from simpler building blocks. For example, the synthesis of 2-[cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines provides insights into the construction of similar heterocyclic frameworks by reacting (dimethylthiomethylene)-phenylacetonitriles with various diamines (Huang, Gan, & Wang, 1988). Moreover, the three-component reaction involving a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound for synthesizing imidazo[1,2-a]azine derivatives illustrates the potential for creating complex heterocycles through the combination of multiple reactive intermediates (Peshkov et al., 2014).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" is crucial for understanding their chemical behavior. X-ray crystallography often provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups. For instance, the study of 2-[cyano(aryl)methylene]-imidazolidines revealed the tautomeric equilibrium between the ketene aminal and amidine forms, which is influenced by the substituents attached to the phenyl group (Huang, Gan, & Wang, 1988).

Chemical Reactions and Properties

The chemical reactivity of "1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone" is influenced by its functional groups and molecular structure. For example, the presence of imidazole and piperidine rings can lead to various chemical transformations, such as alkylation, acylation, and nucleophilic substitution reactions. The synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine illustrate the reactivity of similar compounds under conditions like nitration, bromination, and azo coupling (Kutrov, Kovalenko, & Volovenko, 2008).

Aplicaciones Científicas De Investigación

Iron-Catalysed Reductive Amination

An efficient method for the reductive amination of carbonyl derivatives using ω-amino fatty acids catalyzed by an iron complex was developed. This process allows the synthesis of various cyclic amines, including pyrrolidines, piperidines, and azepanes, with good functional group tolerance (Duo Wei et al., 2019).

Synthesis and Structural Analysis

The synthesis and X-ray structure analysis of 2-[cyano(aryl)methylene]-imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines explored the tautomeric equilibrium between the ketene aminal form and the amidine form, contributing to the understanding of the structural dynamics of similar compounds (Zhi-tang Huang et al., 1988).

Mixed Ligand Concept

A study introduced a mixed ligand fac-tricarbonyl complex formula, demonstrating an approach to label bioactive molecules containing monodentate or bidentate donor sites. This has implications for the development of targeted therapeutic agents (S. Mundwiler et al., 2004).

Pharmacological Evaluation

Research on 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists has identified key pharmacophoric elements. This contributes to the understanding of how structural elements influence pharmacological activity, which is relevant for the development of new drugs (T. Matsui et al., 1992).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[3-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-20-14-9-19-18(20)15-6-11-22(12-7-15)17(24)8-13-21-10-4-2-3-5-16(21)23/h9,14-15H,2-8,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJRFWDDXSBVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)CCN3CCCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)